5,5,6-Trimethylbenzo[c]acridin-6-ol
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Overview
Description
5,5,6-Trimethylbenzo[c]acridin-6-ol is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as pharmacology, material sciences, and photophysics . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 5,5,6-Trimethylbenzo[c]acridin-6-ol typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the acridine core . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5,5,6-Trimethylbenzo[c]acridin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
5,5,6-Trimethylbenzo[c]acridin-6-ol has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex acridine derivatives.
Biology: The compound exhibits potential as an intercalating agent, interacting with DNA and affecting biological processes.
Mechanism of Action
The mechanism of action of 5,5,6-Trimethylbenzo[c]acridin-6-ol primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
5,5,6-Trimethylbenzo[c]acridin-6-ol can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Used as an antiseptic and for its antibacterial properties.
Amsacrine: An antineoplastic agent used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5227-37-2 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5,5,6-trimethylbenzo[c]acridin-6-ol |
InChI |
InChI=1S/C20H19NO/c1-19(2)15-10-6-5-9-14(15)18-16(20(19,3)22)12-13-8-4-7-11-17(13)21-18/h4-12,22H,1-3H3 |
InChI Key |
WAEZIASVEYRFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4C=C3C1(C)O)C |
Origin of Product |
United States |
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